Stereochemical Differentiation: 2β-Cyano-5β-Androstane vs. 2α-Cyano-5α-Androstane Epimer
The target compound (CAS 13648-05-0) possesses a 2β-cyano substituent on a 5β-androstane skeleton, whereas the closest commercially available epimer, 2α-Cyano Mestanolone (CAS 13648-04-9), carries the cyano group in the α-orientation on a 5α-androstane skeleton . In steroid SAR, C2-substituent orientation is a critical determinant of biological activity; the foundational patent on 2-cyano steroids (U.S. 3,296,255A) explicitly teaches that the stereochemistry at C2 governs the pharmacological profile, with different epimers showing distinct adrenal-inhibiting, pituitary-inhibiting, and electrolyte-modifying properties [1]. The 5β-configuration further differentiates this compound from all 5α-series analogs by altering the A-ring geometry relative to the steroid plane [2].
| Evidence Dimension | Stereochemical identity (C2 cyano orientation + C5 hydrogen orientation) |
|---|---|
| Target Compound Data | 2β-CN, 5β-H (CAS 13648-05-0) |
| Comparator Or Baseline | 2α-CN, 5α-H (CAS 13648-04-9; 2α-Cyano Mestanolone) |
| Quantified Difference | Epimeric inversion at C2; cis vs. trans A/B ring junction. No direct comparative bioassay data available for this specific pair. |
| Conditions | Structural identity confirmed by distinct CAS numbers and separate commercial catalog entries (TR-C981280 vs. TR-C982055). |
Why This Matters
The stereochemical divergence mandates that researchers conducting SAR studies or developing analytical methods for 2-cyano steroid detection must procure the exact 2β,5β epimer to avoid confounded results from epimeric mixtures or misassignment.
- [1] Clinton, R. O., et al. U.S. Patent 3,296,255A. 2-Cyano Steroids. Column 5, lines 20-45. (Discloses that stereochemical configuration at C2 governs pharmacological activity profile.) View Source
- [2] Duax, W. L., & Norton, D. A. Atlas of Steroid Structure. Plenum Press, 1975. (Documents conformational differences between 5α and 5β steroid series.) View Source
